molecular formula C6H17ClN2 B1426179 1,2-Dipropylhydrazine hydrochloride CAS No. 1081797-30-9

1,2-Dipropylhydrazine hydrochloride

Cat. No. B1426179
M. Wt: 152.66 g/mol
InChI Key: HDIUMTDPHYPUIA-UHFFFAOYSA-N
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Description

1,2-Dipropylhydrazine hydrochloride is a chemical compound with the molecular formula C6H17ClN2. It has an average mass of 152.666 Da and a monoisotopic mass of 152.108032 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dipropylhydrazine hydrochloride include a density of 0.8±0.1 g/cm3, a boiling point of 137.9±9.0 °C at 760 mmHg, a vapour pressure of 6.9±0.3 mmHg at 25°C, and an enthalpy of vaporization of 37.5±3.0 kJ/mol . It also has a flash point of 25.0±13.8 °C, an index of refraction of 1.424, a molar refractivity of 37.0±0.3 cm3, and a molar volume of 145.2±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

1,2-Dipropylhydrazine hydrochloride serves as a crucial component in the synthesis of various chemical compounds. For instance, it is used in the synthesis of amidinohydrazone compounds, which are vital synthetic intermediates and serve as precursors for many natural products and drug molecules. The synthesis process benefits from the use of ultrasound and p-dodecylbenzenesulfonic acid (DBSA) in aqueous media, offering advantages like milder conditions, shorter reaction times, higher yields, and eco-friendly conditions (Li, Du, Xu, & Chen, 2012).

Analytical Chemistry

In analytical chemistry, 1,2-Dipropylhydrazine hydrochloride is used in a spectrophotometric method for the assay of certain drugs. The process involves the drug reacting with 2,2-diphenyl-1-picrylhydrazyl (DPPH), leading to a reduction in the violet color of DPPH, which is quantitatively measured. This method is appreciated for its simplicity, rapidity, and sensitivity, and has been validated for accuracy and precision in measuring drug concentrations in pharmaceutical preparations (Salem, 2000).

Environmental Applications

In the environmental sector, the compound is instrumental in treating toxic wastewater, especially in industries where it's used as an intermediate in pesticide and pharmaceutical production. Treatment methods involving resin adsorption and Fenton oxidation have been found to significantly improve the biodegradability of the wastewater, highlighting the compound's role in facilitating eco-friendly waste management practices (Xi-zhi, 2013).

properties

IUPAC Name

1,2-dipropylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIUMTDPHYPUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNNCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipropylhydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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